
Hatu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a reagent used in peptide coupling chemistry to generate an active ester from a carboxylic acid . It is used along with Hünig’s base (N,N-diisopropylethylamine, DIPEA), or triethylamine to form amide bonds .
Synthesis Analysis
HATU has been reported to give better coupling yields with less enantiomerization than HBTU, TBTU, or PyBOP . It is particularly effective at coupling to N-alkyl amines where other coupling reagents give poor yields . It is the preferred reagent for loading resins bearing secondary amino groups .Molecular Structure Analysis
The molecular weight of HATU is 380.23 g/mol . The IUPAC name for HATU is 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate .Chemical Reactions Analysis
HATU is commonly encountered in amine acylation reactions (i.e., amide formation). Such reactions are typically performed in two distinct reaction steps: (1) reaction of a carboxylic acid with HATU to form the OAt-active ester; then (2) addition of the nucleophile (amine) to the active ester solution to afford the acylated product .Physical And Chemical Properties Analysis
HATU is a white crystalline solid . It has a melting point of 183-185 °C .Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
148839-10-1 |
|---|---|
Nom du produit |
Hatu |
Formule moléculaire |
C5H12N2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




